N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a benzo[d]thiazole ring, a dimethylaminoethyl group, and a phenylthioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the dimethylaminoethyl group: This step may involve the alkylation of the benzo[d]thiazole derivative with a dimethylaminoethyl halide under basic conditions.
Attachment of the phenylthioacetamide moiety: This can be done by reacting the intermediate with phenylthioacetic acid or its derivatives in the presence of coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide sulfate
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide nitrate
Uniqueness
The uniqueness of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride lies in its specific chemical structure, which may confer distinct physical, chemical, and biological properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylsulfanylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2.ClH/c1-21(2)12-13-22(18(23)14-24-15-8-4-3-5-9-15)19-20-16-10-6-7-11-17(16)25-19;/h3-11H,12-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKJOSUFVYNOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CSC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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